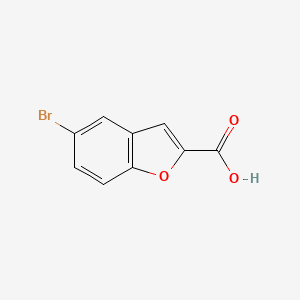

5-Bromo-1-benzofuran-2-carboxylic acid

描述

Historical Context and Evolution of Benzofuran (B130515) Chemistry

The journey of benzofuran chemistry began in 1870 when it was first synthesized by Perkin. Initially known by the name coumarone, benzofuran is a heterocyclic compound featuring a benzene (B151609) ring fused to a furan (B31954) ring. This structural motif is not only a component of coal tar but is also widely distributed in nature, forming the core of many natural products.

Over the years, the field of benzofuran chemistry has evolved significantly. Initially, research focused on the isolation and characterization of naturally occurring benzofuran derivatives. However, with the advent of modern synthetic techniques, chemists have been able to devise numerous methods for the synthesis of a wide array of substituted benzofurans. This has paved the way for extensive exploration of their chemical properties and biological activities. Today, the benzofuran nucleus is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common feature in many biologically active compounds.

Significance of the Benzofuran-2-carboxylic Acid Scaffold in Organic Synthesis

The benzofuran-2-carboxylic acid scaffold is a cornerstone in the synthesis of a multitude of organic compounds. Its importance lies in the reactive carboxylic acid group at the 2-position, which serves as a versatile handle for a variety of chemical transformations. This allows for the facile introduction of different functional groups, leading to the creation of diverse molecular architectures.

In organic synthesis, the benzofuran-2-carboxylic acid scaffold is a key precursor for the preparation of esters, amides, and other derivatives. These derivatives have been shown to possess a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The synthesis of the benzofuran-2-carboxylic acid core itself can be achieved through several methods, with one of the most common being the reaction of salicylaldehydes with haloacetates followed by cyclization. The development of more efficient and environmentally friendly synthetic routes to this scaffold remains an active area of research.

The versatility of this scaffold is further highlighted by its use in the construction of more complex heterocyclic systems. The inherent reactivity of the benzofuran ring, coupled with the functionality of the carboxylic acid group, provides chemists with a powerful tool for the design and synthesis of novel compounds with potential applications in medicine and materials science.

Overview of Research Trajectories for 5-Bromo-1-benzofuran-2-carboxylic Acid

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic value. The presence of the bromine atom at the 5-position offers a site for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the generation of diverse chemical libraries.

One significant research trajectory involves the use of this compound in the development of anticancer agents. For instance, it has been used as a starting material for the synthesis of novel chalcone (B49325) derivatives. rsc.org These compounds, characterized by an α,β-unsaturated ketone moiety, have been evaluated for their in vitro antitumor activities against various cancer cell lines, demonstrating the potential of this scaffold in oncology research. rsc.org

Another area of investigation is the synthesis of novel amide derivatives. Researchers have successfully synthesized (2-hydroxy-1,1-dimethylethyl)amides of 5-bromo-benzofuran-2-carboxylic acid. researchgate.net The exploration of different amide derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. The synthesis of various benzofuran-2-carboxamide (B1298429) derivatives and their subsequent evaluation for cytotoxic and NF-κB inhibitory activities further underscores the importance of this research direction. nih.gov

Furthermore, the ethyl ester of this compound is a commercially available compound that has been a subject of pharmacological interest. nih.gov The study of such simple derivatives provides valuable insights into the structure-activity relationships of the benzofuran class of compounds and can guide the design of more potent and selective therapeutic agents. The research on this compound and its derivatives is a testament to the enduring importance of halogenated heterocyclic compounds in the quest for new and effective pharmaceuticals.

Interactive Data Table: Research Applications of this compound and its Derivatives

| Derivative Class | Research Focus | Potential Application |

| Chalcones | Synthesis and in vitro evaluation | Antitumor agents |

| Amides | Synthesis of novel derivatives | Therapeutic agents |

| Esters | Pharmacological property studies | Drug discovery lead |

| Carboxamides | Cytotoxic and NF-κB inhibition | Anticancer agents |

Structure

3D Structure

属性

IUPAC Name |

5-bromo-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUWZCOVKRUXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352750 | |

| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-11-2 | |

| Record name | 5-Bromo-2-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-1-benzofuran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Benzofuran 2 Carboxylic Acid

Established Synthetic Pathways to 5-Bromo-1-benzofuran-2-carboxylic Acid

The synthesis of this compound can be achieved through various methods that typically involve the construction of the benzofuran (B130515) ring system from appropriately substituted precursors. These methods can be broadly categorized by the key bond-forming strategies employed.

Cyclocondensation Reactions for Benzofuran Ring Formation

Cyclocondensation reactions are a cornerstone for the synthesis of the benzofuran core. A common and direct approach involves the reaction of a substituted salicylaldehyde (B1680747) with a reagent that provides the atoms for the furan (B31954) ring portion. One established method is the reaction of 5-bromosalicylaldehyde (B98134) with diethyl bromomalonate in the presence of a base like potassium carbonate. nih.gov This reaction proceeds through an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation to form the heterocyclic ring, directly yielding the ethyl ester of the target acid, which can then be hydrolyzed.

Another powerful method is the Perkin rearrangement, which transforms 3-halocoumarins into benzofuran-2-carboxylic acids. nih.gov This reaction is catalyzed by a base and involves the fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring with a carboxylic acid at the 2-position. nih.gov Microwave-assisted versions of this reaction have been shown to significantly reduce reaction times and improve yields. nih.gov

A general summary of a typical cyclocondensation approach is presented below:

| Starting Material | Reagent | Base | Product (after hydrolysis) | Reference |

| 5-Bromosalicylaldehyde | Diethyl bromomalonate | K₂CO₃ | This compound | nih.gov |

| 5-Bromosalicylaldehyde | Ethyl bromoacetate (B1195939) | K₂CO₃ | This compound | niscair.res.in |

Bromination Strategies for Introducing Halogen at the 5-Position

The introduction of the bromine atom at the 5-position is a critical step that is often accomplished by using a pre-brominated starting material rather than by direct bromination of the benzofuran-2-carboxylic acid core. The most common strategy is to start the synthesis with 5-bromosalicylaldehyde. nih.gov This precursor is readily prepared by the direct bromination of salicylaldehyde using bromine in a solvent like acetic acid. This approach ensures regioselective placement of the bromine atom at the desired position due to the directing effects of the hydroxyl and aldehyde groups on the benzene (B151609) ring.

Alternatively, methods exist for the α-bromination of carboxylic acids, such as the Hell-Volhard-Zelinsky reaction. manac-inc.co.jplibretexts.org However, this reaction brominates the carbon adjacent to the carboxyl group and is not suitable for introducing bromine onto the aromatic ring of the benzofuran system. libretexts.org Therefore, utilizing a brominated phenolic precursor remains the most efficient and widely adopted strategy.

Carboxylation Methods at the 2-Position

The carboxylic acid functional group at the 2-position is typically introduced during the ring formation step. In syntheses starting from 5-bromosalicylaldehyde, reagents like diethyl bromomalonate or ethyl bromoacetate are employed. nih.govniscair.res.in These reagents contain the two-carbon unit and the ester functionality that will become the carboxylic acid group at the C2 position of the benzofuran. The ester is subsequently hydrolyzed, usually under basic conditions with potassium hydroxide (B78521) followed by acidification, to yield the final carboxylic acid. niscair.res.in

Another route involves the Perkin rearrangement of a 6-bromo-3-halocoumarin, which directly yields the this compound upon ring contraction. nih.gov More advanced techniques include copper-catalyzed intramolecular C-O coupling of 2-gem-dibromovinylphenols followed by molybdenum-mediated intermolecular carbonylation, which provides a direct route to the 2-carboxybenzofuran structure under carbon monoxide-free conditions. organic-chemistry.org

Derivatization Strategies for this compound

The carboxylic acid and the bromo-substituent on the benzofuran ring are key functional handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives.

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound readily undergoes standard transformations such as esterification and amidation.

Esterification: Esters, such as the methyl and ethyl esters, are common derivatives. sigmaaldrich.comguidechem.com These can be synthesized by reacting the carboxylic acid with the corresponding alcohol under acidic conditions or by converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. niscair.res.in This latter method was used to prepare prop-2-yn-1-yl 5-bromo-1-benzofuran-2-carboxylate, a key intermediate for click chemistry reactions. niscair.res.in

Amidation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This often requires activating the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com A variety of amides have been synthesized, including those with other heterocyclic moieties, such as (5-bromo-pyridin-2-yl)-amide. researchgate.net A sophisticated strategy involves installing an 8-aminoquinoline (B160924) (8-AQ) auxiliary as an amide, which can then be subjected to a two-step transamidation protocol to be replaced by a wide range of different amines. mdpi.com

The table below summarizes representative derivatization reactions of the carboxylic acid group.

| Reaction Type | Reagent(s) | Amine/Alcohol | Product Class | Reference |

| Esterification | SOCl₂, then Triethylamine | Propargyl alcohol | Alkyne Ester | niscair.res.in |

| Amidation | HATU, DIPEA | 8-Aminoquinoline | 8-AQ Amide | mdpi.com |

| Transamidation | Boc₂O, DMAP; then Amine | Various Primary/Secondary Amines | Diverse Amides | mdpi.com |

| Amidation | (Not specified) | 2-Amino-5-bromopyridine | Pyridinyl Amide |

Functional Group Interconversions on the Benzene Ring

The bromine atom at the 5-position serves as a versatile handle for introducing further molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. While specific examples for this compound itself are specialized, the principles of functional group interconversion on aryl bromides are well-established. ub.eduvanderbilt.edu

Reduction of the Bromine: The C-Br bond can be reduced to a C-H bond (hydrodehalogenation) using various methods, such as catalytic hydrogenation or treatment with a reducing agent. This would yield 1-benzofuran-2-carboxylic acid.

Amination: Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, could be employed to replace the bromine atom with a variety of primary or secondary amines, leading to 5-amino-1-benzofuran-2-carboxylic acid derivatives.

Carbon-Carbon Bond Formation: The Suzuki, Stille, and Sonogashira coupling reactions are powerful tools for forming new carbon-carbon bonds. These palladium-catalyzed reactions would allow for the coupling of the 5-bromo position with boronic acids (Suzuki), organostannanes (Stille), or terminal alkynes (Sonogashira), respectively, to introduce aryl, vinyl, or alkynyl substituents.

Carbon-Oxygen Bond Formation: Nickel-catalyzed C(sp²)-O coupling reactions have been developed that can form ether linkages by reacting aryl bromides with alcohols, providing a potential route to 5-alkoxy or 5-aryloxy derivatives. acs.org

These transformations significantly expand the chemical space accessible from this compound, making it a valuable intermediate in synthetic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C-5 position of the benzofuran ring serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for elaborating the core structure to produce a diverse array of derivatives. The esterified form of this compound is commonly used in these transformations to avoid potential complications arising from the free carboxylic acid, such as deactivation of the catalyst.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely utilized method for forming biaryl structures by coupling an organoboron compound with an aryl halide. Research has demonstrated the successful application of this reaction to the methyl and ethyl esters of this compound. In one notable study, a novel 2-quinolinealdoxime-Pd(II) complex was used as a precatalyst under microwave irradiation, which significantly accelerated the reaction. This method allowed for the efficient coupling of methyl 5-bromobenzofuran-2-carboxylate with a variety of arylboronic acids, yielding the corresponding 5-arylbenzofuran-2-carboxylates in high yields. The use of microwave assistance highlights a move towards more efficient and rapid synthetic protocols.

Below is a table summarizing the results of a microwave-assisted Suzuki-Miyaura coupling reaction between methyl 5-bromobenzofuran-2-carboxylate and various arylboronic acids.

Table 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 97 |

| 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 96 |

| 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 95 |

| 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 98 |

| 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 92 |

Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), arylboronic acid (1.2 mmol), Cs2CO3 (2 mmol), 2-quinolinealdoxime-Pd(II) complex (0.1 mol%), toluene, microwave irradiation (200 W) at 150 °C.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. While the Heck reaction is a cornerstone of C-C bond formation, specific examples employing this compound or its esters as the aryl halide are not extensively documented in dedicated studies. However, the general applicability of the reaction to bromo-heterocycles suggests its feasibility. Such a reaction would couple the C-5 position of the benzofuran with an alkene, introducing functionalities like vinyl or styryl groups, which can be further modified. The oxidative boron Heck reaction is a modern variant that uses an organoboronic acid instead of an aryl halide, proceeding via a Pd(II) catalyst. hw.ac.uk

Sonogashira Coupling: The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes. This reaction is instrumental for introducing alkynyl moieties onto the benzofuran scaffold. Similar to the Heck reaction, direct applications on this compound are not frequently reported, but the methodology is well-established for various aryl bromides. A successful Sonogashira coupling would yield 5-alkynyl-1-benzofuran-2-carboxylic acid derivatives. An innovative and unconventional approach is the decarbonylative Sonogashira cross-coupling, where the carboxylic acid itself can be converted into an electrophilic partner, offering an alternative synthetic route. rsc.orgnih.gov

Electrophilic Aromatic Substitutions on the Benzofuran Core

The benzofuran ring system is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The furan ring is generally more activated towards electrophiles than the benzene ring.

Directing Effects: The C-2 position, typically the most reactive site in unsubstituted benzofuran, is blocked by the carboxylic acid group. The next most nucleophilic position on the furan ring is C-3. On the benzene ring, the bromine atom at C-5 is a deactivating but ortho-, para- director, predisposing the C-4 and C-6 positions to substitution. The carboxylic acid at C-2 is a meta-director with respect to the furan ring but its influence on the benzene ring is transmitted through the heterocyclic system, generally leading to deactivation.

Nitration: Nitration of furan derivatives can be challenging due to the sensitivity of the furan nucleus to strong acidic conditions. core.ac.uk For this compound, nitration would likely require carefully controlled conditions to avoid degradation. Given the directing effects, an incoming nitro group could potentially substitute at the C-4 or C-7 positions, with the C-3 position also being a possibility depending on the specific reaction conditions and the dominant electronic effects. In some cases, a decarboxy-nitrosubstitution reaction has been observed in furan derivatives, where the carboxylic acid group is replaced by a nitro group. core.ac.uk

Halogenation: Further halogenation, for instance, bromination, would also be directed by the existing substituents. The bromine at C-5 would direct an incoming bromine atom to the C-4 or C-6 positions. Polyhalogenation can be an issue with activated heterocyclic systems, necessitating mild halogenating agents like N-bromosuccinimide (NBS) and controlled temperatures. quimicaorganica.org

Green Chemistry Approaches in the Synthesis of this compound Derivatives

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles have been applied to the synthesis and derivatization of benzofurans.

Microwave-Assisted Synthesis: As demonstrated in the Suzuki-Miyaura coupling reactions, the use of microwave irradiation can drastically reduce reaction times from hours to minutes. This leads to significant energy savings and often results in higher yields and cleaner reaction profiles. A microwave-assisted Perkin rearrangement has also been developed for the efficient synthesis of benzofuran-2-carboxylic acids themselves.

Aqueous Media: Performing reactions in water or aqueous-alcoholic mixtures instead of volatile organic compounds (VOCs) is a key aspect of green chemistry. Palladium-catalyzed Suzuki cross-coupling reactions of benzofuran derivatives have been successfully carried out in EtOH/H₂O, providing an environmentally safer alternative to traditional organic solvents.

Click Chemistry: For the derivatization of the benzofuran scaffold, "click chemistry" offers an efficient and atom-economical approach. For example, a benzofuran-2-carboxylate derivative has been coupled with various azides using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction in a DMF/H₂O system. This method proceeds under mild conditions, is easy to work up, and generates high yields of 1,2,3-triazole products with minimal byproducts.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

This compound is an achiral molecule. The introduction of chirality must therefore occur through the synthesis of a derivative containing one or more stereocenters.

One effective strategy involves using the carboxylic acid group at the C-2 position as a handle to introduce a chiral moiety. This can be achieved by forming an amide or ester with a chiral amine or alcohol. For instance, coupling the carboxylic acid with a chiral auxiliary like 8-aminoquinoline can facilitate subsequent diastereoselective C-H functionalization reactions at the C-3 position, allowing for the construction of complex, chiral molecules. nih.gov

Alternatively, a mild, microwave-assisted method has been developed for the synthesis of optically active α-alkyl-2-benzofuranmethanamines directly from N-protected α-amino acids. organic-chemistry.org This approach activates the carboxylic acid of the amino acid and induces cyclization to form the benzofuran ring, effectively transferring the chirality from the amino acid to the final product without significant racemization. organic-chemistry.org This demonstrates a powerful method for creating chiral benzofuran derivatives where the stereocenter is adjacent to the heterocyclic core.

Furthermore, highly enantioselective annulation protocols, such as those using quinine-derived urea (B33335) catalysts, can be employed to construct complex chiral spiro[benzofuran-pyrrolidine] architectures from benzofuranone precursors. rsc.org While not starting directly from this compound, these methods illustrate advanced strategies for creating stereochemically rich benzofuran-containing compounds.

Advanced Spectroscopic and Crystallographic Characterization of 5 Bromo 1 Benzofuran 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 5-Bromo-1-benzofuran-2-carboxylic acid provides crucial information about the number and environment of protons in the molecule. The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the single proton on the furan (B31954) ring and the three protons on the substituted benzene (B151609) ring. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a very downfield chemical shift, often between 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org

The protons on the benzene ring (H-4, H-6, and H-7) form a characteristic splitting pattern. H-4 is expected to appear as a doublet, coupled to H-6. H-6 would appear as a doublet of doublets, showing coupling to both H-4 and H-7. H-7 is expected to be a doublet, coupled to H-6. The proton on the furan ring, H-3, typically appears as a singlet in the 7.0-7.5 ppm region.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.4 | s (singlet) | - |

| H-4 | ~7.8 | d (doublet) | J ≈ 2.0 |

| H-6 | ~7.6 | dd (doublet of doublets) | J ≈ 8.8, 2.0 |

| H-7 | ~7.5 | d (doublet) | J ≈ 8.8 |

| -COOH | >10 | br s (broad singlet) | - |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the 160-180 ppm range. libretexts.org The carbon atom to which the bromine is attached (C-5) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The quaternary carbons of the fused ring system (C-2, C-3a, C-5, C-7a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~147 |

| C-3 | ~115 |

| C-3a | ~128 |

| C-4 | ~125 |

| C-5 | ~118 |

| C-6 | ~127 |

| C-7 | ~113 |

| C-7a | ~155 |

| -COOH | ~162 |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals for H-6 and H-7, confirming their adjacent relationship on the benzene ring. researchgate.net A weaker, long-range coupling might also be observed between H-4 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It would allow for the direct assignment of C-3, C-4, C-6, and C-7 based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). Key HMBC correlations for this molecule would include:

A correlation from the furan proton (H-3) to the carboxylic carbon and the quaternary carbon C-2.

Correlations from H-4 to the bromine-bearing C-5 and the bridgehead carbon C-3a.

Correlations from H-7 to the bridgehead carbon C-7a and to C-5. These correlations provide definitive proof of the substituent positions and the integrity of the fused ring system. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as two peaks of nearly equal intensity separated by two mass units (M and M+2).

ESI-MS is a soft ionization technique that is particularly useful for polar and non-volatile molecules like carboxylic acids. The analysis is typically performed in negative ion mode, where the molecule is deprotonated.

For this compound (C₉H₅BrO₃, Exact Mass: 239.9422 for ⁷⁹Br), the ESI-MS spectrum in negative ion mode would be expected to show a prominent isotopic cluster for the deprotonated molecule [M-H]⁻.

Table 3: Expected Ions in ESI-MS for this compound

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M(⁷⁹Br)-H]⁻ | C₉H₄⁷⁹BrO₃⁻ | 238.9 | Deprotonated molecule |

| [M(⁸¹Br)-H]⁻ | C₉H₄⁸¹BrO₃⁻ | 240.9 | Deprotonated molecule (isotope peak) |

GC-MS combines gas chromatography for separation with mass spectrometry for detection. Due to the low volatility of carboxylic acids, analysis by GC-MS often requires derivatization into a more volatile form, such as a methyl or ethyl ester. nih.gov If analyzed directly using a high-energy ionization method like Electron Ionization (EI), the molecule undergoes predictable fragmentation.

The fragmentation pattern for aromatic carboxylic acids typically involves characteristic losses from the parent molecular ion. whitman.edulibretexts.org For this compound, the molecular ion peak [M]⁺ would be observed as a doublet at m/z 240 and 242. Key fragmentation pathways would include the loss of a hydroxyl radical (•OH), a carboxyl radical (•COOH), and subsequent loss of carbon monoxide (CO). whitman.edulibretexts.org

Table 4: Plausible Fragmentation Ions in EI-MS for this compound

| Fragment Ion (m/z) | Neutral Loss | Plausible Structure |

|---|---|---|

| 240/242 | - | [C₉H₅BrO₃]⁺ (Molecular Ion) |

| 223/225 | •OH (17) | [C₉H₄BrO₂]⁺ (Acylium ion) |

| 195/197 | •COOH (45) | [C₈H₄BrO]⁺ |

| 195/197 | •OH, then CO (17+28) | [C₈H₄BrO]⁺ |

| 116 | •Br | [C₈H₄O]⁺ (from m/z 195/197) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools in the analysis and purification of this compound and its derivatives. These methods are crucial for assessing the purity of the compound, monitoring the progress of chemical reactions, and for the separation of the target molecule from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment of this compound due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed for this class of compounds.

A plausible HPLC method for the analysis of this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier to ensure the carboxylic acid is in a consistent protonation state, and an organic solvent such as acetonitrile (B52724) or methanol. The acidic nature of the analyte necessitates the addition of an acid, like formic acid or acetic acid, to the mobile phase to suppress the ionization of the carboxyl group, which results in sharper peaks and more reproducible retention times.

Detection is commonly achieved using a UV detector, as the benzofuran (B130515) ring system is a strong chromophore. The selection of the detection wavelength is optimized to the UV absorbance maximum of the compound, ensuring high sensitivity. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentration. A simple, selective, accurate, and precise reverse-phase HPLC method has been developed for the simultaneous determination of the related 3-methylbenzofuran-2-carboxylic acid and its process-related impurities, suggesting a similar approach would be effective for this compound. journalijcar.org

Table 1: Illustrative HPLC Parameters for Analysis of Benzofuran-2-carboxylic Acid Derivatives

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Temperature | Ambient |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility and high polarity of carboxylic acids like this compound, direct analysis by GC is challenging. colostate.edu These characteristics can lead to poor peak shape and low sensitivity. colostate.edu Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar derivative. colostate.eduresearchgate.net

The most common derivatization method for carboxylic acids is esterification to form, for example, methyl or ethyl esters. colostate.edu This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. colostate.edu Another approach is silylation, which replaces the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. colostate.edu

Once derivatized, the resulting compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. The separation is usually performed on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides detailed structural information, confirming the identity of the derivative and any impurities present. While no specific GC method for this compound is documented, the general principles of derivatization followed by GC-MS are broadly applicable. colostate.eduresearchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions involving this compound. niscair.res.in It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

For the analysis of carboxylic acids by TLC, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate) is commonly used. researchgate.net Due to the acidic nature of the analyte, "tailing" of the spot can be an issue. This can be mitigated by the addition of a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent. researchgate.net The acid in the mobile phase suppresses the ionization of the carboxylic acid on the silica surface, resulting in more compact spots and better separation. researchgate.net

After developing the TLC plate, the spots can be visualized under UV light, as the benzofuran moiety is UV-active. niscair.res.in By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting material and expected product, the progress of the reaction can be effectively monitored.

Single-Crystal X-ray Diffraction Analysis of this compound Structures

Determination of Molecular Conformation and Geometry

The core 5-bromo-1-benzofuran moiety is expected to be largely planar. In the crystal structure of a derivative, the benzofuran unit was found to be essentially planar, with a mean deviation of only 0.006 (2) Å from the least-squares plane defined by its nine constituent atoms. The carboxyl group at the 2-position is also anticipated to be nearly coplanar with the benzofuran ring system. This planarity is a common feature in such aromatic systems, arising from the sp² hybridization of the carbon and oxygen atoms.

Bond lengths and angles within the this compound molecule are expected to be in agreement with standard values for similar aromatic and heterocyclic systems. The carbon-bromine bond length will be a key parameter, as will the geometry of the carboxylic acid group. The planarity of the molecule is a significant feature, influencing its packing in the crystal lattice and its potential for π-π stacking interactions.

Table 2: Representative Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.3452 (1) |

| b (Å) | 8.2065 (1) |

| c (Å) | 14.4866 (2) |

| α (°) | 98.842 (1) |

| β (°) | 97.693 (1) |

| γ (°) | 96.385 (1) |

| Volume (ų) | 731.95 (2) |

| Z | 2 |

Data for 5-Bromo-3-cyclohexylsulfonyl-2-methyl-1-benzofuran

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular assembly of this compound in the solid state is predicted to be driven by a combination of strong hydrogen bonds and other weaker intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), and it is highly probable that these groups will form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.

In addition to hydrogen bonding, π-π stacking interactions between the planar benzofuran ring systems of adjacent molecules are also expected to play a significant role in the crystal packing. The centroid-centroid distance between the aromatic rings is a key indicator of the strength of these interactions. In a related derivative, aromatic π-π overlap between the benzene and furan rings of neighboring molecules was observed with a centroid-centroid distance of 3.635 (2) Å.

Table 3: Key Intermolecular Interactions Observed in Derivatives of this compound

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C-H | O | - |

| Halogen Bond | C-Br | O | 3.250 (2) |

| π-π Stacking | Benzofuran Ring | Benzofuran Ring | 3.635 (2) (centroid-centroid) |

Crystalline Polymorphism and its Implications

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of studies focused on the crystalline polymorphism of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the development of chemical compounds, as different polymorphs can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, which have significant implications for a compound's application and performance.

For this compound, there are currently no published reports identifying or characterizing different polymorphic forms. Consequently, detailed research findings, including the specific conditions that might lead to different crystalline structures (e.g., solvent of crystallization, temperature, pressure), are not available. The scientific community has not yet documented the existence of polymorphs for this specific compound, and as such, a comparative analysis of their properties has not been performed.

While crystallographic data for derivatives, such as Ethyl 5-bromo-1-benzofuran-2-carboxylate, have been reported, this information pertains to a different molecular entity and does not provide insight into the potential polymorphic behavior of the parent carboxylic acid nih.gov. The study of the ethyl ester derivative confirms its crystal structure in a single form under the reported experimental conditions, without any mention of polymorphic behavior nih.gov.

The implications of potential polymorphism in this compound, while theoretically significant, remain speculative due to the lack of experimental data. Should different polymorphs be discovered in the future, it would be crucial to characterize their respective thermodynamic stability and kinetic relationships. Such studies would be invaluable for any potential applications, ensuring the selection and production of the desired crystalline form with consistent and predictable properties.

Given the current state of research, this area remains unexplored for this compound. Future studies would be necessary to determine if this compound can exist in multiple crystalline forms and to subsequently investigate the implications of such polymorphism.

Medicinal Chemistry and Biological Activity of 5 Bromo 1 Benzofuran 2 Carboxylic Acid Derivatives

Pharmacological Relevance of the Benzofuran (B130515) Scaffold

The benzofuran nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. acs.orgtaylorandfrancis.com This heterocyclic ring system, formed by the fusion of a benzene (B151609) and a furan (B31954) ring, serves as a fundamental structural motif for compounds exhibiting a broad spectrum of pharmacological activities. nih.govnih.gov Benzofuran derivatives have demonstrated significant potential in various therapeutic areas, including as anticancer, antimicrobial, anti-inflammatory, antiviral, antifungal, analgesic, and antihyperglycemic agents. nih.govnih.gov

The versatility of the benzofuran scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological activity. nih.gov Researchers have extensively explored the synthesis of novel benzofuran derivatives to develop new therapeutic agents. nih.gov The wide range of biological properties inherent in this scaffold justifies the continued interest in utilizing benzofuran as a building block for the design and development of new pharmacological agents. nih.gov Many clinically approved drugs are either naturally occurring or synthetic substituted benzofuran derivatives, highlighting the medicinal significance of this heterocyclic system. nih.gov The benzofuran scaffold is considered an attractive target for drug development, with ongoing research focused on exploring its full therapeutic potential. acs.orgnih.gov

In Vitro Biological Screening and Cellular Assays

Analogs of 5-bromo-1-benzofuran-2-carboxylic acid have been investigated for their potential as anticancer agents, demonstrating significant cytotoxic and antiproliferative effects against various cancer cell lines. The introduction of a bromine atom into the benzofuran ring has been shown in some cases to enhance cytotoxic activity. mdpi.com

In a study evaluating a series of benzofuran-based carboxylic acid derivatives, a 5-bromobenzofuran (B130475) derivative demonstrated potent antiproliferative activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-231, with an IC50 value of 2.52 ± 0.39 μM. acs.orgresearchgate.net This activity was comparable to that of the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 2.36 ± 0.18 μM). acs.orgresearchgate.net Further investigation revealed that this compound induced apoptosis in MDA-MB-231 cells and caused cell cycle arrest. researchgate.net

Other studies have highlighted the importance of the substitution pattern on the benzofuran ring for anticancer activity. For instance, certain halogenated derivatives of benzofuran have shown remarkable cytotoxic activity against leukemia cell lines. mdpi.com Specifically, a compound with a bromine atom attached to the methyl group at the 3-position of the benzofuran ring exhibited an IC50 value of 0.1 μM against HL60 leukemia cells. mdpi.com Chalcone (B49325) derivatives incorporating a 5-bromo-1-benzofuran-2-yl moiety have also been synthesized and evaluated for their in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines, showing that the benzofuran-substituted chalcones exhibited better activity than the unsubstituted benzofuran ring. rsc.org

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 5-Bromobenzofuran-based carboxylic acid derivative | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.52 ± 0.39 μM | acs.orgresearchgate.net |

| Doxorubicin (Reference) | MDA-MB-231 (Triple-Negative Breast Cancer) | 2.36 ± 0.18 μM | acs.orgresearchgate.net |

| 3-(Bromomethyl)-benzofuran derivative | HL60 (Leukemia) | 0.1 μM | mdpi.com |

| 3-Aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones (Chalcones) | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) | Showed enhanced activity over unsubstituted benzofuran | rsc.org |

The benzofuran scaffold, including 5-bromo-substituted derivatives, has been identified as a promising framework for the development of enzyme inhibitors relevant to cancer therapy.

Pim-1 Kinase Inhibition:

Pim-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell proliferation and survival, making it an attractive target for anticancer drug development. nih.govsemanticscholar.org Benzofuran derivatives have been explored as potential Pim-1 inhibitors. semanticscholar.orgnih.gov Although specific studies focusing solely on this compound are limited, related dibenzo[b,d]furan derivatives have shown potent inhibition of Pim-1 and Pim-2 kinases. nih.govmdpi.com This suggests that the broader benzofuran scaffold is a viable starting point for designing Pim-1 inhibitors.

Carbonic Anhydrase Inhibition:

Carbonic anhydrases (CAs) are metalloenzymes, and certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in tumor cell proliferation and survival. nih.govtandfonline.com Consequently, selective inhibition of these tumor-associated CA isoforms is a validated therapeutic strategy. nih.gov

Novel benzofuran-based carboxylic acid derivatives, including those with a 5-bromobenzofuran tail, have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.govunifi.it In one study, a series of these compounds effectively inhibited the tumor-associated hCA IX isoform with KI values ranging from 0.56 to 5.1 μM. acs.orgnih.gov Specifically, some 5-bromobenzofuran derivatives emerged as submicromolar inhibitors of hCA IX. acs.org These compounds also showed good selectivity for the tumor-associated isoforms (hCA IX and XII) over the cytosolic, off-target isoforms (hCA I and II). acs.orgnih.gov

| Compound Class | Target Enzyme | Inhibition Constant (KI) | Reference |

|---|---|---|---|

| Benzofuran-based carboxylic acids (with 5-bromobenzofuran tail) | hCA IX | 0.56 - 5.1 μM | acs.orgnih.gov |

| Benzofuran-based carboxylic acids (with 5-bromobenzofuran tail) | hCA XII | 0.88 - 3.4 μM | acs.org |

| Benzofuran-based carboxylic acids (with 5-bromobenzofuran tail) | hCA I (off-target) | Moderately to weakly inhibited | acs.orgnih.gov |

| Benzofuran-based carboxylic acids (with 5-bromobenzofuran tail) | hCA II (off-target) | 3.1 - 67.1 μM | acs.orgnih.gov |

Benzofuran carboxylic acids and their derivatives have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens. rsc.org The substitution pattern on the benzofuran ring, including the presence of halogens like bromine, can significantly influence the antimicrobial efficacy. mdpi.comnih.gov

Studies have shown that certain benzofuran carboxylic acid derivatives are active against Gram-positive cocci. mdpi.com For example, derivatives containing a halogen in the aromatic ring have exhibited antifungal activity against Candida albicans. mdpi.com In one study, 5,7-dibromo-2-benzoylbenzofuran derivatives bearing carboxylic acid functional groups showed reasonable activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with a minimum inhibitory concentration (MIC) as low as 32 µg/mL. tandfonline.com

Furthermore, some benzofuran derivatives have shown excellent antibacterial activity against various strains, with MIC values in the low micromolar range. nih.gov For example, compounds with two bromo substituents on the C-5 of the benzofuran and C-4 of a phenyl ring exhibited excellent antibacterial activity against all tested bacterial strains with MIC values ranging from 29.76 to 31.96 mmol/L. nih.gov

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 5,7-Dibromo-2-benzoylbenzofuran-carboxylic acid derivatives | MRSA | 32 µg/mL | tandfonline.com |

| Benzofuran derivatives with two bromo substituents | Various bacterial strains | 29.76 - 31.96 mmol/L | nih.gov |

| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci | Active | mdpi.com |

| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans | Active | mdpi.com |

Substituted benzofuran derivatives have been recognized for their anti-inflammatory properties. jchps.comresearchgate.net These compounds can modulate inflammatory pathways and reduce the production of inflammatory mediators.

Research has shown that certain fluorinated benzofuran derivatives can suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2, leading to a decrease in the secretion of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2. nih.gov The IC50 values for the inhibition of these mediators were found to be in the low micromolar range. nih.gov

In another study, novel heterocyclic/benzofuran hybrids were synthesized and screened for their anti-inflammatory activity. One such compound exhibited an excellent inhibitory effect on the generation of NO in RAW-264.7 cells with an IC50 value of 52.23 ± 0.97 μM, while showing low cytotoxicity. mdpi.com This compound was found to inhibit key proteins in the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. mdpi.com The presence of bromine and carboxyl groups on the benzofuran scaffold is suggested to enhance its biological effects, including anti-inflammatory activity. nih.gov

The benzofuran scaffold has been identified as a promising starting point for the development of antiviral agents, with demonstrated activity against a variety of viruses, including Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). nih.govnih.govrsc.org

High-throughput screening of large compound libraries has led to the identification of benzofuran derivatives as potent HCV inhibitors. nih.govacs.org Optimization of the benzofuran scaffold has resulted in compounds with potent inhibition of HCV replication (EC50 < 100 nM) and low cytotoxicity, leading to an excellent selectivity index. nih.govacs.org Structure-activity relationship studies have indicated that substitutions at the C2, C3, and C5 positions of the benzofuran ring are crucial for anti-HCV activity. nih.gov

Some benzofuran derivatives have also shown specific activity against other viruses. For instance, certain compounds exhibited activity against respiratory syncytial virus and influenza A virus. nih.gov Additionally, a new series of benzofuran derivatives demonstrated potent anti-HIV activity, with some compounds showing higher potency than the non-nucleoside reverse transcriptase inhibitor Atevirdine. nih.gov Some of these compounds also exhibited inhibitory activity against the HCV NS3-4A protease, although with weaker potency compared to the reference drug. nih.gov

Antioxidant Activities of Benzofuran Derivatives

Benzofuran derivatives have garnered significant attention from medicinal chemists and pharmacologists due to their notable biological activities, including their potential as antioxidant agents. nih.gov The core structure of benzofuran is found in numerous natural and synthetic compounds that exhibit a range of pharmacological properties. nih.govrsc.org Research has indicated that the transformation of a chroman skeleton, present in compounds like Vitamin E known for good antioxidant activity, to a benzofuran skeleton can lead to an increase in antioxidant activity. nih.gov

Studies on various benzofuran derivatives have demonstrated their capacity to act as antioxidants. For instance, a novel water-soluble antioxidant of the benzofuran family, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, was reported to have better antioxidant activity than the congener compound Trolox C. nih.gov Furthermore, newly synthesized benzofuran-2-carboxamide (B1298429) derivatives have shown moderate to appreciable antioxidant activity. rsc.org One such compound exhibited a 62% inhibition rate on lipid peroxidation (LPO) and a 23.5% inhibition rate on DPPH radical formation at a concentration of 100 μM. rsc.org

The antioxidant potential of benzofuran derivatives is a key area of research, with flavonoids and benzofurans being identified as novel antioxidants in medicinal chemistry. rsc.org The structure-activity relationship of these compounds is being explored to develop derivatives with enhanced antioxidant properties. nih.gov

A series of substituted benzofuran derivatives were synthesized and evaluated for their in vitro antioxidant activity, with some compounds demonstrating very good results. nih.gov The following table summarizes the antioxidant activity of selected benzofuran derivatives from a study, tested at various concentrations with L-ascorbic acid as a positive control. rsc.org

| Compound | R1 | R | Concentration (μg/mL) | Antioxidant Activity (%) |

| 66a | H | 4-OCH3 | 200 | 78.5 ± 0.5 |

| 100 | 68.2 ± 0.8 | |||

| 50 | 55.1 ± 0.6 | |||

| 66b | H | 4-CH3 | 200 | 75.4 ± 0.7 |

| 100 | 65.1 ± 0.5 | |||

| 50 | 52.3 ± 0.4 | |||

| 66c | H | 4-Cl | 200 | 72.1 ± 0.6 |

| 100 | 61.8 ± 0.9 | |||

| 50 | 48.7 ± 0.7 | |||

| 66d | H | 4-F | 200 | 74.3 ± 0.4 |

| 100 | 63.5 ± 0.6 | |||

| 50 | 50.2 ± 0.5 | |||

| 66e | CH3 | 4-OCH3 | 200 | 82.1 ± 0.9 |

| 100 | 72.4 ± 0.7 | |||

| 50 | 60.3 ± 0.8 | |||

| 66f | CH3 | 4-CH3 | 200 | 80.2 ± 0.6 |

| 100 | 70.1 ± 0.4 | |||

| 50 | 58.5 ± 0.6 | |||

| 66g | CH3 | 4-Cl | 200 | 77.8 ± 0.8 |

| 100 | 67.3 ± 0.5 | |||

| 50 | 54.9 ± 0.7 | |||

| L-ascorbic acid | 200 | 95.2 ± 0.3 | ||

| 100 | 88.6 ± 0.4 | |||

| 50 | 75.4 ± 0.5 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The introduction of halogen atoms, such as bromine, into the benzofuran ring has been shown to significantly increase anticancer activities. nih.gov This enhanced efficacy is likely due to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a molecule, thereby improving binding affinity. nih.gov The position of the halogen on the benzofuran ring is a critical determinant of its biological activity. nih.gov

For instance, a series of novel chalcones, 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, were designed and synthesized. rsc.orgscienceopen.com The in vitro antitumor activities of these compounds were evaluated against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org The results indicated that these 5-bromo-substituted benzofuran derivatives exhibited significant cytotoxic effects. rsc.orgnih.gov

In other studies, benzofuran derivatives with two bromo substituents, one on the C-5 position of the benzofuran ring and another on the C-4 position of a phenyl ring, demonstrated excellent antibacterial activity against all tested bacterial strains. nih.gov The presence of a bromine substituent in the alkyl chain attached to the furan ring has also been suggested to be responsible for the cytotoxic activity of some benzofuran derivatives. nih.gov

The carboxylic acid group at the C-2 position of the benzofuran ring is a key functional group that plays a crucial role in the biological activity of these compounds. nih.gov Structure-activity relationship studies have indicated that an ester or heterocyclic ring substitution at the C-2 position is vital for the cytotoxic activity of benzofuran derivatives. nih.govnih.gov

Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, an enzyme implicated in cancer. nih.gov X-ray crystallography of the inhibitor/Pim-1 binding complex revealed that the carboxylic acid group mediates important salt-bridge and hydrogen bond interactions within the binding site. nih.gov This highlights the significance of the carboxylic acid functionality for specific receptor binding.

Furthermore, the carboxylic acid group can be modified to create esters or amides, leading to a diverse range of biological activities. niscair.res.inresearchgate.net For example, benzofuran-2-carboxylic acid can be converted to its corresponding ethyl ester, which can then be used as a precursor for the synthesis of other derivatives with potential therapeutic applications. niscair.res.in

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring system. taylorandfrancis.com Introducing various substituents at specific positions can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov

For example, the presence of a methyl group at the C-3 position and a methoxy (B1213986) group at the C-6 position of the benzofuran ring has been shown to result in greater potency compared to unsubstituted or differently substituted analogs in certain studies. mdpi.com Conversely, the electronic nature of substituents on the phenyl ring of some benzofuran derivatives can impact their yield during synthesis, with electron-donating groups generally providing higher yields. acs.org

In the context of antimicrobial activity, structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups in the ortho position of the benzofuran ring and in the para position of an attached aryl ring tend to increase potency, while electron-donating groups can weaken the activity. nih.gov The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl, halogen, and amino groups is closely related to the antibacterial activity of benzofuran compounds. scienceopen.comnih.gov

Mechanisms of Action Elucidation for Active Derivatives

The mechanisms through which active derivatives of this compound exert their biological effects are varied and depend on the specific structural modifications of the molecule. A primary mechanism of action for many benzofuran-based compounds is the inhibition of protein kinases. For instance, novel benzofuran-2-carboxylic acids have been discovered to be potent inhibitors of Pim-1 and Pim-2 kinases, which are involved in cell proliferation and survival. nih.gov

Another proposed mechanism for the anticancer activity of some benzofuran derivatives is their ability to bind to nucleic acids. nih.gov While the binding of some benzofurans to DNA has been observed to be weaker than that of established anticancer drugs like daunorubicin, it still represents a potential mode of action. nih.gov

Furthermore, some benzofuran derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov For example, certain indole (B1671886) derivatives, which share some structural similarities with benzofurans in terms of being heterocyclic compounds, have been shown to inhibit EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov

Ligand-Target Interactions and Binding Site Analysis

The specific interactions between active benzofuran derivatives and their biological targets are crucial for their therapeutic effects. Molecular docking studies and X-ray crystallography have provided valuable insights into these interactions.

For novel benzofuran-2-carboxylic acids that act as Pim-1 kinase inhibitors, X-ray structures of the ligand-target complex have revealed key binding interactions. nih.gov The carboxylic acid group of the inhibitor forms a salt bridge and hydrogen bonds with the enzyme, highlighting its importance for potent inhibition. nih.gov

In the case of benzofuran derivatives interacting with proteins like bovine serum albumin (BSA), molecular docking studies have helped to predict the binding modes. nih.gov These studies have shown that some benzofuran derivatives are preferentially housed in the interior of the protein structure, while others may bind to the albumin surface with varying affinities. nih.gov Such interactions are important for understanding the pharmacokinetics and potential for drug delivery of these compounds. nih.gov

Preclinical Development Considerations for Therapeutic Agents

The transition of a promising compound from a laboratory curiosity to a potential therapeutic agent is a rigorous, multi-stage process. For derivatives of this compound, preclinical development is a critical phase where the compound's viability as a drug is systematically evaluated before it can be considered for human trials. This stage focuses on assessing the molecule's safety and efficacy profile through a series of in vitro and in vivo studies. Key considerations include understanding its pharmacokinetic behavior, establishing a preliminary safety profile through toxicological studies, developing a stable formulation, and identifying biomarkers to monitor its activity.

Pharmacokinetics and ADME Profiling

A crucial aspect of preclinical development is characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. These parameters, collectively known as pharmacokinetics, determine the compound's concentration and persistence in the body, which is fundamental to its efficacy and safety.

Initial screening often involves computational, or in silico, ADMET (ADME and Toxicology) predictions. researchgate.net These models can provide early insights into a compound's drug-like properties, helping to prioritize candidates with favorable characteristics. For benzofuran derivatives, studies have shown that the introduction of specific substituents can improve physicochemical and pharmacokinetic properties. nih.gov Favorable ADME characteristics are essential for a compound to be considered a viable candidate for further development. nih.gov

In vivo pharmacokinetic studies are typically conducted in animal models, such as Wistar rats, to understand how the compound behaves in a biological system. mdpi.com These studies measure key parameters like bioavailability, plasma concentration over time, and elimination half-life following various administration routes (e.g., intravenous, oral). mdpi.com The goal is to select candidates with optimal exposure and persistence at the target site. For instance, preclinical studies on related novel compounds have demonstrated appropriate drug-like pharmacokinetic properties, including bioavailability greater than existing drugs, which supports their potential for clinical testing. mdpi.com

Table 1: Key Parameters Evaluated in Preclinical Pharmacokinetic Studies

| Parameter | Description | Importance |

|---|---|---|

| Absorption | The process by which the drug enters the bloodstream. | Determines how much of the drug is available to the body. |

| Distribution | The dispersion of a drug throughout the fluids and tissues of the body. | Influences the drug's concentration at its site of action. |

| Metabolism | The transformation of the drug into other compounds (metabolites) by the body, often in the liver by enzymes like cytochrome P-450. cdc.gov | Affects the drug's activity and duration of action, and can produce toxic byproducts. cdc.gov |

| Excretion | The removal of the drug and its metabolites from the body. | Determines how long the drug stays in the system. |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | A key indicator of how efficiently the drug is absorbed and available to produce a therapeutic effect. mdpi.com |

| Half-life (t½) | The time required for the concentration of the drug in the body to be reduced by one-half. | Helps determine dosing intervals. |

Toxicology and Safety Pharmacology

Before a drug candidate can be administered to humans, its potential for toxicity must be thoroughly investigated. Toxicological studies are designed to identify potential hazards and establish a preliminary safety profile.

The process often begins with in vitro cytotoxicity assays. Novel brominated benzofuran derivatives have been tested on various cancer cell lines as well as on healthy human cells. mdpi.com This approach allows researchers to determine a compound's selective action against cancer cells and calculate its therapeutic index—the ratio between its toxic concentration and its therapeutic concentration—which is a critical measure of its safety profile. mdpi.com

Following in vitro testing, acute toxicity studies are performed in animal models. easpublisher.com These studies involve administering the compound to animals to evaluate its short-term effects and determine a safe starting dose range for further studies. easpublisher.com For benzofuran-based compounds, it is known that the liver and kidneys can be potential target organs for toxicity. cdc.gov The toxicity of the parent compound, 2,3-benzofuran, may be linked to metabolic activation by cytochrome P-450 oxygenases in the liver. cdc.gov Therefore, comprehensive toxicological evaluations for new derivatives must include careful histopathological examination of these and other vital organs. cdc.gov

Table 2: Representative Preclinical Toxicology Studies

| Study Type | Model System | Purpose | Key Findings |

|---|---|---|---|

| In Vitro Cytotoxicity | Human cancer cell lines and normal human keratinocytes | To assess the compound's cell-killing ability and its selectivity for cancer cells. mdpi.com | Identification of derivatives with high potency against cancer cells and low toxicity to normal cells, establishing a favorable therapeutic index. mdpi.com |

| Acute Oral Toxicity | Wistar rats | To evaluate the general toxic effects of a single high dose of the compound and to determine the maximum tolerated dose. easpublisher.com | Observation of animals for a set period (e.g., 14 days) for any signs of adverse behavioral or physiological changes. easpublisher.com |

| Organ-Specific Toxicity | Animal models | To identify specific organs that may be susceptible to damage from the compound. | Studies on the parent benzofuran structure suggest the liver and kidney are potential targets. cdc.gov |

Formulation and Chemical Development

Formulation development involves creating a stable and effective dosage form for the drug. This requires careful consideration of the active pharmaceutical ingredient's (API) physicochemical properties, such as its solubility, stability, and crystal form. The goal is to develop a formulation that ensures consistent delivery and bioavailability of the drug. While specific formulation data for this compound derivatives is not extensively published, the process would involve selecting appropriate excipients (inactive ingredients) to create a preparation suitable for the intended route of administration (e.g., oral tablet, intravenous solution).

Parallel to formulation is chemical development, which focuses on establishing a robust and scalable synthesis route for the API. Modular synthetic strategies are crucial for preparing a diverse set of derivatives for screening and for producing the lead candidate in sufficient quantities and purity for extensive preclinical testing. mdpi.com

Biomarker Strategies

In modern drug development, identifying biomarkers is essential for monitoring a drug's activity and predicting its efficacy. Biomarkers are measurable indicators of a biological state or condition. In the preclinical phase, they are used to demonstrate that the drug is engaging its intended target and producing the desired biological effect.

For derivatives of benzofuran-2-carboxylic acid, a clear biomarker strategy has emerged from research in cancer immunotherapy. nih.gov Certain derivatives have been identified as potent inhibitors of Lymphoid-tyrosine phosphatase (LYP), a key regulator in the T-cell receptor signaling pathway. nih.gov In this context, a preclinical biomarker strategy would include:

Target Engagement Biomarkers: Measuring the direct inhibition of LYP enzymatic activity in cells treated with the compound.

Pharmacodynamic Biomarkers: Assessing the downstream effects of LYP inhibition, such as the activation of T-cells and the inhibition of M2 macrophage polarization in in vivo tumor models. nih.gov

Predictive Biomarkers: Research has shown that treatment with these derivatives can upregulate the expression of PD-1/PD-L1. nih.gov This finding not only serves as a pharmacodynamic marker but also acts as a predictive biomarker, suggesting a rational strategy for combining the LYP inhibitor with PD-1/PD-L1 blockade to enhance the anti-tumor immune response. nih.gov

By establishing and validating such biomarkers during preclinical development, researchers can build a stronger case for the compound's mechanism of action and its potential clinical utility.

Computational and Chemoinformatics Studies of 5 Bromo 1 Benzofuran 2 Carboxylic Acid

Molecular Docking Simulations for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 5-Bromo-1-benzofuran-2-carboxylic acid and its derivatives, molecular docking studies are instrumental in identifying potential protein targets and elucidating their binding modes.

For instance, derivatives of 5-bromoindole-2-carboxylic acid have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Molecular docking analyses revealed that certain derivatives exhibited strong binding energies within the EGFR tyrosine kinase domain, suggesting a potential mechanism for their anti-proliferative effects. nih.govresearchgate.net Similarly, docking studies with benzofuran (B130515) derivatives have shown acceptable binding interactions with various microbial and cancer-related protein targets. researchgate.net In a study on novel benzofuran derivatives, the CDOCKER program was used to predict the binding features of a potent SIRT2 inhibitor, providing guidance for further optimization. mdpi.com

These simulations help to visualize and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective inhibitors.

| Target Protein | Compound Type | Key Findings from Docking |

| SIRT2 | Benzofuran derivatives | Predicted binding features to guide optimization. mdpi.com |

| EGFR Tyrosine Kinase | 5-bromoindole-2-carboxylic acid derivatives | Strong binding energies suggesting inhibitory potential. nih.govresearchgate.net |

| Various cancer/microbial targets | Benzofuran derivatives | Acceptable binding interactions. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds.

For benzofuran derivatives, QSAR studies have been employed to understand the relationship between their structural features and antioxidant activity. researchgate.net These studies use various molecular descriptors, such as molar weight, surface area, and electronic properties, to build predictive models. researchgate.net The statistical quality of these models is rigorously assessed to ensure their predictive power. researchgate.netphyschemres.org For example, a study on 2-phenylbenzofuran (B156813) derivatives used a multiple linear regression model to correlate molecular descriptors with biological activity. physchemres.org Such models are valuable for screening virtual libraries of compounds and prioritizing them for synthesis and biological testing. The insights gained from QSAR can guide the modification of the this compound scaffold to enhance its desired biological effects.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and interactions of a ligand-protein complex over time. This technique complements molecular docking by offering a dynamic view of the binding process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations have been widely applied to benzofuran-carboxylic acid derivatives to understand their fundamental properties. researchgate.netnih.gov

These calculations can predict various parameters, including optimized molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. physchemres.orgresearchgate.netnih.gov For instance, DFT studies on 2-phenylbenzofuran derivatives have been used to determine their stable conformers and to investigate their nonlinear optical (NLO) properties. physchemres.org The molecular electrostatic potential (MEP) maps generated from DFT calculations help in understanding the reactive sites of the molecule. researchgate.netnih.gov The theoretical parameters obtained from DFT often show good consistency with experimental data, making it a reliable tool for characterizing molecules like this compound. nih.govnih.gov

| Property | Information Gained from DFT |

| Molecular Geometry | Optimized, stable structure. researchgate.netnih.govnih.gov |

| Electronic Properties | HOMO-LUMO gap, reactivity descriptors. physchemres.orgresearchgate.netnih.gov |

| Vibrational Frequencies | Insights into molecular stability. nih.gov |

| Molecular Electrostatic Potential | Identification of reactive sites. researchgate.netnih.gov |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query in virtual screening to search large compound databases for novel, active molecules.